2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one

Catalog No.
S626552
CAS No.
34138-58-4
M.F
C17H25NO
M. Wt
259.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one

CAS Number

34138-58-4

Product Name

2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one

IUPAC Name

1-(4-methylphenyl)-2-pyrrolidin-1-ylhexan-1-one

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

InChI

InChI=1S/C17H25NO/c1-3-4-7-16(18-12-5-6-13-18)17(19)15-10-8-14(2)9-11-15/h8-11,16H,3-7,12-13H2,1-2H3

InChI Key

YOSQVMGMENUCDX-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2

Synonyms

1-(4-methylphenyl)-2-pyrrolidin-1-ylhexan-1-one, 4'-methyl-alpha-pyrrolidinohexanophenone, MPHP cpd

Canonical SMILES

CCCCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2

2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one, also known as 4'-methyl-α-pyrrolidinohexanophenone, is a synthetic organic compound categorized as a ketone. Its molecular formula is C17H25NOC_{17}H_{25}NO and it features a pyrrolidine ring attached to a hexanone backbone, with a p-tolyl group at the first carbon position. This compound is structurally characterized by its unique arrangement of functional groups, which contributes to its chemical and biological properties .

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of different functional groups through reagents like halogens or nitrating agents.

These reactions enable the synthesis of various derivatives and analogues, expanding the compound's utility in research and applications.

Research indicates that 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one exhibits stimulant properties similar to those of other compounds in its class. It interacts with central nervous system receptors, potentially influencing neurotransmitter uptake and activity. Its biological effects are under investigation for their implications in medicinal chemistry and pharmacology, particularly concerning its psychoactive properties .

The synthesis of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one typically involves several key steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of 1,4-diaminobutane.
  • Attachment of the Hexanone Backbone: This is commonly performed via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
  • Introduction of the p-Tolyl Group: This step often involves a Grignard reaction where p-tolylmagnesium bromide reacts with the ketone.

These methods highlight the compound's synthetic accessibility and versatility in laboratory settings.

2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one has several applications:

  • Medicinal Chemistry: It is being studied for potential pharmacological effects on the central nervous system, making it relevant for developing new therapeutic agents.
  • Materials Science: The compound is explored for its possible use in creating novel materials with specific electronic or optical properties.
  • Biological Research: It serves as a tool compound for studying various biological pathways and mechanisms, particularly in neurochemistry.

The interaction of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one with biological targets involves modulation of receptor activity or enzyme function. Specific studies are ongoing to elucidate its mechanism of action, including how it affects neurotransmitter systems like dopamine and norepinephrine. Understanding these interactions is crucial for assessing its potential therapeutic uses and safety profiles .

Several compounds share structural similarities with 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one. Below are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Pyrovalerone (4-Pyrrolidinopentiophenone)A ketone with a shorter carbon chain compared to 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-oneWell-studied stimulant with established effects
4-Methyl-alpha-pyrrolidinohexanophenoneSimilar structure but differs by having an additional methyl groupKnown for its stimulant properties
4-MPHP (4-Methylpyrrolidinopropiophenone)Contains a propyl chain instead of hexaneExhibits psychoactive effects

These compounds are significant in research due to their stimulant properties and potential applications in pharmacology. The unique structural features of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one differentiate it within this class, particularly regarding its specific interactions and effects on biological systems.

XLogP3

4.4

Wikipedia

2-(pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one

Dates

Modify: 2023-07-20

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